2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps :
Starting Materials: 2-Chloro-5-iodobenzoic acid and 3-chloro-2-methylphenylboronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling to form more complex molecules.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol at room temperature.
Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, and arylboronic acid in THF or DMF at 80-100°C.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Major Products Formed
Substitution: Formation of substituted benzoic acids with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, used as a nonsteroidal anti-inflammatory drug (NSAID).
2-Chloro-5-(trifluoromethyl)benzoic acid: Used as a building block in organic synthesis.
Uniqueness
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-5-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXUSIOQERQSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690278 |
Source
|
Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-58-8 |
Source
|
Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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